molecular formula C18H28N2O5 B6163009 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid CAS No. 233689-24-2

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid

Cat. No. B6163009
CAS RN: 233689-24-2
M. Wt: 352.4
InChI Key:
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid is a useful research compound. Its molecular formula is C18H28N2O5 and its molecular weight is 352.4. The purity is usually 95.
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Scientific Research Applications

  • Synthesis Techniques and Intermediates : A study by Vaid et al. (2013) developed an efficient synthesis method for a related compound, showcasing the importance of such compounds in organic synthesis (Vaid et al., 2013).

  • Chemical Transformations : Research by Baš et al. (2001) focused on the reactions of a similar compound with various amines, leading to the formation of substitution products. This demonstrates the compound's role in chemical transformations (Baš et al., 2001).

  • Heterocyclic System Synthesis : Selič et al. (1997) utilized a related compound for preparing various heterocyclic systems, highlighting its utility in the synthesis of complex organic structures (Selič et al., 1997).

  • Electrophilic Building Blocks for Synthesis : Zimmermann and Seebach (1987) described the preparation of novel electrophilic building blocks using a related compound, which are important for synthesizing enantiomerically pure compounds (Zimmermann & Seebach, 1987).

  • Cycloaddition Reactions : A study by Kozmin et al. (2003) involved cycloaddition reactions using a compound with structural similarities, emphasizing its role in organic synthesis (Kozmin et al., 2003).

  • Ozone Oxidation of Wastewater : Research by Dinçer and Aral (2019) included the study of wastewater oxidation where a related compound was identified as an intermediate product, indicating its potential environmental applications (Dinçer & Aral, 2019).

  • Antimicrobial Agents Synthesis : Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines using a similar compound, exploring its potential in developing antimicrobial agents (Doraswamy & Ramana, 2013).

  • CCR5 Antagonist Synthesis : Ikemoto et al. (2005) developed an orally active CCR5 antagonist using a structurally related compound, indicating its relevance in pharmaceutical synthesis (Ikemoto et al., 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid involves the protection of the amine group, followed by the reaction with 4-[2-(dimethylamino)ethoxy]benzaldehyde to form an imine intermediate. The imine intermediate is then reduced to form the corresponding amine, which is then deprotected to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "2-(dimethylamino)ethanol", "4-[2-(dimethylamino)ethoxy]benzaldehyde", "2-bromo-3-phenylpropanoic acid", "triethylamine", "diisopropylcarbodiimide", "N-hydroxysuccinimide", "dichloromethane", "ethyl acetate", "sodium borohydride", "acetic acid", "water" ], "Reaction": [ "Step 1: Protection of the amine group with tert-butyl carbamate using diisopropylcarbodiimide and N-hydroxysuccinimide in dichloromethane.", "Step 2: Reaction of the protected amine with 4-[2-(dimethylamino)ethoxy]benzaldehyde in the presence of triethylamine in dichloromethane to form the imine intermediate.", "Step 3: Reduction of the imine intermediate with sodium borohydride in acetic acid and water to form the corresponding amine.", "Step 4: Deprotection of the amine group using trifluoroacetic acid in dichloromethane to yield the final product, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid." ] }

CAS RN

233689-24-2

Product Name

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid

Molecular Formula

C18H28N2O5

Molecular Weight

352.4

Purity

95

Origin of Product

United States

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